2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with an isoindole-1,3-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, halting the proliferation of cancer cells . The downstream effects include apoptosis induction within HCT cells .
Pharmacokinetics
The compound’s molecular weight (27827) suggests it may have good bioavailability
Result of Action
The compound has shown significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . It also demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . These results suggest that the compound could be a potent anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine and isoindole-1,3-dione structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(pyrazolo[1,5-a]pyrimidin-7-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZNSSVIQJDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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